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Compound of Interest

Compound Name: Lancifodilactone C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of
the revised structure of (+)-Lancifodilactone C, a tricyclic triterpenoid with notable anti-HIV
activity. The synthesis commences from the readily available (-)-Wieland-Miescher ketone and
culminates in the formation of the natural product through a series of complex chemical
transformations, including a key domino [4+3] cycloaddition reaction. This work is based on the
first total synthesis and structural revision reported by Kuroiwa, H. et al. in the Journal of the
American Chemical Society (2023).[1][2][3][4][5][6]

I. Retrosynthetic Analysis and Strategy

The synthetic approach to (+)-Lancifodilactone C hinges on a convergent strategy. The
molecule is retrosynthetically disconnected into two key fragments: a trans-
dimethylbicyclo[4.3.0]nonane core and a seven-membered ring system. The latter is
constructed late in the synthesis via a novel domino [4+3] cycloaddition reaction. The bicyclic
core is accessible from (-)-Wieland-Miescher ketone.[3][5][6]
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Il. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the revised
structure of (+)-Lancifodilactone C.
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(revised structure)

lll. Experimental Protocols

Detailed experimental protocols for key transformations are provided below. All reactions
should be carried out in a well-ventilated fume hood using appropriate personal protective
equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for
moisture-sensitive reactions.

Protocol 1: Synthesis of the trans-
dimethylbicyclo[4.3.0]nonane core
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This procedure outlines the initial steps from (-)-Wieland-Miescher ketone to form the key
bicyclic intermediate.
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+ Modified Birch Reduction and Ring Opening:
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o To a solution of (-)-Wieland-Miescher ketone in a mixture of THF and HMPA at -78 °C
under an argon atmosphere, add a solution of samarium(ll) iodide (Smlz) in THF until a
deep blue color persists.

o Quench the reaction with saturated agueous ammonium chloride and extract with diethyl
ether.

o To the crude product dissolved in dichloromethane at O °C, add triethylamine followed by
methanesulfonyl chloride.

o After stirring, the reaction is quenched with water and extracted.

o The resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture
is heated to reflux.

o After cooling, the solvent is removed under reduced pressure, and the residue is purified
by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane intermediate.

o Stereoselective Ene Reaction and Hydrogenation:

o The bicyclic intermediate is then subjected to a stereoselective ene reaction followed by
hydrogenation to install the necessary stereocenters and functional groups for the
subsequent steps.

Protocol 2: Domino [4+3] Cycloaddition Reaction

This protocol details the key step for the construction of the seven-membered ring of
Lancifodilactone C.[3]
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o Preparation of Reactants:

o The acetoxydiene is prepared from the trans-dimethylbicyclo[4.3.0]nonane derivative
through a series of standard transformations including oxidation and enol acetate

formation.

o The cyclopropene alcohol is synthesized separately.
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¢ Domino Reaction:

o To a solution of the acetoxydiene and the cyclopropene alcohol in a suitable solvent (e.qg.,
toluene) at room temperature, add an oxidizing agent (e.g., Dess-Martin periodinane).

o The reaction mixture is stirred at an elevated temperature. The progress of the reaction is
monitored by TLC.

o Upon completion, the reaction is cooled to room temperature, quenched, and extracted.

o The crude product is purified by column chromatography to afford the tricyclic core of
Lancifodilactone C. This single operation involves an oxidation, a Diels-Alder reaction, an
elimination, and an electrocyclization.[3]

Protocol 3: Completion of the Total Synthesis

The final steps involve the elaboration of the tricyclic intermediate to the final natural product.
e Lactone Formation and Olefination:

o The tricyclic intermediate is methylated and then treated with an acid to facilitate
lactonization.

o The resulting lactone is reduced with DIBAL-H, and the subsequent aldehyde is subjected
to a Horner-Wadsworth-Emmons olefination to introduce the side chain.

e Ring-Closing Metathesis (RCM):

o The diene obtained from the olefination step is dissolved in anhydrous dichloromethane
and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

o The reaction is stirred under an inert atmosphere until completion.

o The solvent is removed under reduced pressure, and the residue is purified by column
chromatography to yield the revised structure of (+)-Lancifodilactone C.

IV. Conclusion
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The total synthesis of the revised structure of (+)-Lancifodilactone C has been accomplished,
starting from (-)-Wieland-Miescher ketone. The successful synthesis not only provides a route
to this biologically important molecule but also led to the revision of its initially proposed
structure.[3][5] The key to the synthesis is a novel domino [4+3] cycloaddition reaction that
efficiently constructs the complex seven-membered ring system. This synthetic strategy and
the detailed protocols provided herein will be of significant value to researchers in the fields of
organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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